

Application Notes and Protocols: CRISPR/Cas9 Knockout of TSPAN14 Gene in Cell Lines

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: TC-SP 14

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Introduction

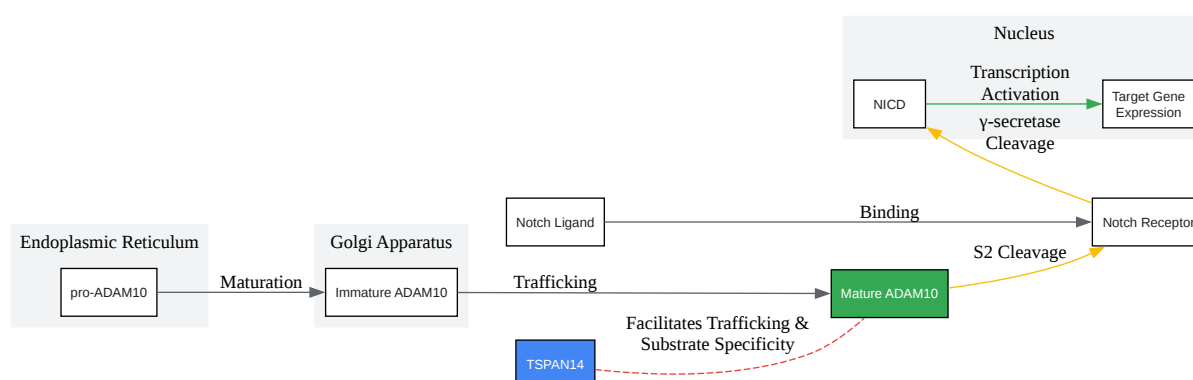
Tetraspanin-14 (TSPAN14) is a member of the transmembrane 4 superfamily, also known as the tetraspanin family. These proteins are characterized by four transmembrane domains and are involved in a variety of cellular processes, including cell adhesion, motility, proliferation, and signal transduction. TSPAN14 is of particular interest as it has been identified as a key regulator of the metalloprotease ADAM10.

TSPAN14 is a member of the TspanC8 subgroup of tetraspanins, which play a crucial role in the maturation and trafficking of ADAM10 to the cell surface.[1][2] ADAM10 is a critical enzyme responsible for the shedding of the extracellular domains of a wide range of cell surface proteins, thereby modulating their activity. This process is integral to fundamental signaling pathways, most notably the Notch signaling pathway, which is essential for cell fate decisions. [3][4] TSPAN14, along with TSPAN5, has been shown to be a positive regulator of Notch signaling.[5][3]

Dysregulation of the TSPAN14-ADAM10 axis has been implicated in various diseases, including Alzheimer's disease and non-small-cell lung cancer. Given its pivotal role in regulating a key cellular protease, TSPAN14 presents a compelling target for further investigation in both basic research and drug development. These application notes provide a comprehensive guide to knocking out the TSPAN14 gene in cell lines using the CRISPR/Cas9 system, enabling detailed functional analysis.

Signaling Pathway

The interaction between TSPAN14 and ADAM10 is central to its function. TSPAN14 facilitates the exit of ADAM10 from the endoplasmic reticulum and its subsequent transport to the cell surface, where it becomes an active protease.[6] At the cell surface, the TSPAN14/ADAM10 complex is involved in the cleavage of various substrates, including the Notch receptor. Ligand binding to the Notch receptor triggers a conformational change that allows for its cleavage by the TSPAN14/ADAM10 complex. This is the first of a two-step cleavage process that ultimately leads to the release of the Notch intracellular domain (NICD), which then translocates to the nucleus to regulate gene expression.[1]



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Caption: TSPAN14-ADAM10 Signaling Pathway.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the impact of TSPAN14 knockout or knockdown on ADAM10 and its downstream signaling.

Table 1: Effect of TSPAN14 Knockdown on ADAM10 Surface Expression

Cell Line	Method	TSPAN14 Knockdown Efficiency	Reduction in Surface ADAM10	Reference
HUVEC	siRNA	~70-80%	>50%	[7]
A549	siRNA	Not specified	Significant reduction	[8]
HEK-293T	CRISPR/Cas9 KO	Complete KO	~20%	[9]
HEL	CRISPR/Cas9 KO	Complete KO	~40%	[9]

Table 2: Effect of TSPAN14 Knockdown on ADAM10 Substrate Cleavage

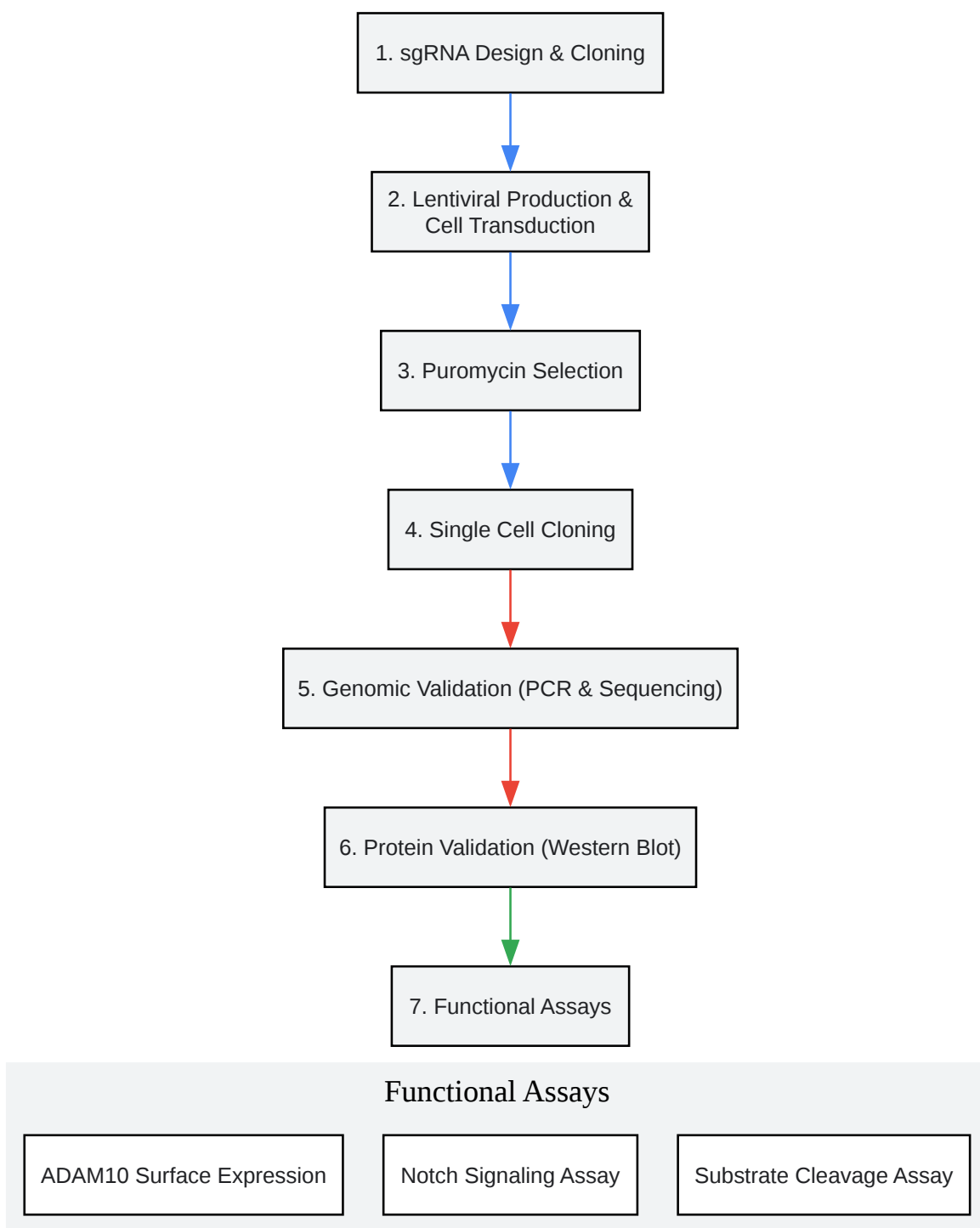
Cell Line	Substrate	Method	TSPAN14 Knockdown Efficiency	Reduction in Substrate Cleavage	Reference
HUVEC	VE-cadherin	siRNA	~70-80%	Significant reduction	[8]
HEL	GPVI	CRISPR/Cas9 KO	Complete KO	No significant effect	[9]

Table 3: Effect of TSPAN14 Expression on Notch Signaling

Cell Line	Reporter Assay	Method	Effect on Notch Activity	Reference
HeLa	CSL-luciferase	Stable expression	~50% increase	[4]
U2OS-N1	CSL-luciferase	siRNA knockdown	Significant decrease	[10]

Experimental Workflow: CRISPR/Cas9 Knockout of TSPAN14

This workflow outlines the key steps for generating and validating a TSPAN14 knockout cell line.



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- To cite this document: BenchChem. [Application Notes and Protocols: CRISPR/Cas9 Knockout of TSPAN14 Gene in Cell Lines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b582637#crispr-cas9-knockout-of-tspan14-gene-in-cell-lines]

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